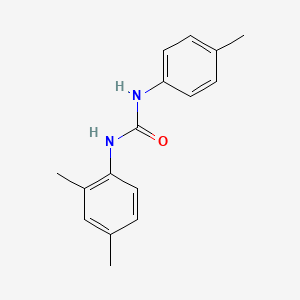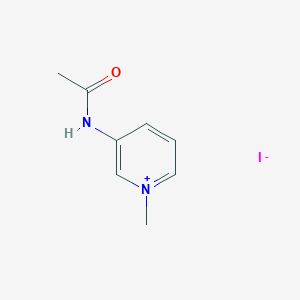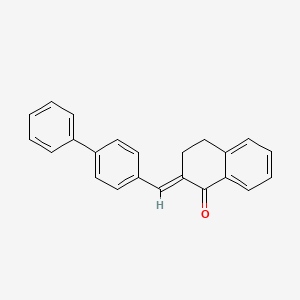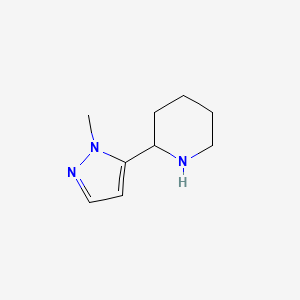
4(3H)-Pteridinone, 2-(ethoxymethyl)-
Descripción general
Descripción
LCB-2183 es un fármaco de molécula pequeña que actúa como antagonista del receptor de histamina. Se ha investigado principalmente por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades del sistema inmunológico y enfermedades respiratorias, particularmente el asma . La fórmula molecular de LCB-2183 es C9H10N4O2 .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de LCB-2183 involucra múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura central a través de una serie de reacciones de condensación y ciclación. Las condiciones de reacción específicas, como la temperatura, la presión y el uso de catalizadores, se optimizan para lograr altos rendimientos y pureza .
Métodos de Producción Industrial
La producción industrial de LCB-2183 sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de equipos y reactivos de grado industrial para garantizar la calidad constante y la escalabilidad. Las condiciones de reacción se controlan cuidadosamente para maximizar la eficiencia y minimizar los residuos .
Análisis De Reacciones Químicas
Tipos de Reacciones
LCB-2183 experimenta varias reacciones químicas, que incluyen:
Oxidación: LCB-2183 se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden usar para modificar los grupos funcionales presentes en LCB-2183.
Sustitución: LCB-2183 puede sufrir reacciones de sustitución donde átomos o grupos específicos son reemplazados por otros átomos o grupos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Se emplean varios agentes halogenantes y nucleófilos en reacciones de sustitución.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación de LCB-2183 puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .
Aplicaciones Científicas De Investigación
Química: LCB-2183 se utiliza como compuesto modelo para estudiar el antagonismo del receptor de histamina y las reacciones químicas relacionadas.
Biología: Se investiga por sus efectos en los procesos celulares y las vías de señalización.
Medicina: LCB-2183 muestra promesa como agente terapéutico para tratar el asma y otras enfermedades respiratorias al inhibir la inflamación inducida por la histamina y la hiperreactividad de las vías respiratorias.
Mecanismo De Acción
LCB-2183 ejerce sus efectos al unirse a los receptores de histamina, específicamente inhibiendo su actividad. Esta acción antagonista evita que la histamina se una a sus receptores, lo que reduce las respuestas inflamatorias inducidas por la histamina y la hiperreactividad de las vías respiratorias. Los objetivos moleculares incluyen los receptores de histamina en las células inmunitarias y las células musculares lisas de las vías respiratorias .
Comparación Con Compuestos Similares
Compuestos Similares
Difenhidramina: Otro antagonista del receptor de histamina utilizado para tratar reacciones alérgicas.
Cetirizina: Un antihistamínico de segunda generación con aplicaciones terapéuticas similares.
Fexofenadina: Un antihistamínico no sedante utilizado para el alivio de la alergia.
Unicidad de LCB-2183
LCB-2183 es único en su afinidad de unión específica y selectividad para los receptores de histamina, lo que puede resultar en menos efectos secundarios en comparación con otros antihistamínicos.
Propiedades
Número CAS |
133914-85-9 |
|---|---|
Fórmula molecular |
C9H10N4O2 |
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
2-(ethoxymethyl)-3H-pteridin-4-one |
InChI |
InChI=1S/C9H10N4O2/c1-2-15-5-6-12-8-7(9(14)13-6)10-3-4-11-8/h3-4H,2,5H2,1H3,(H,11,12,13,14) |
Clave InChI |
SFWVULIFVPNTOF-UHFFFAOYSA-N |
SMILES |
CCOCC1=NC2=NC=CN=C2C(=O)N1 |
SMILES canónico |
CCOCC1=NC2=NC=CN=C2C(=O)N1 |
| 133914-85-9 | |
Sinónimos |
LCB 2183 LCB-2183 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B1651692.png)

![2-Propenamide, N-[2-(4-morpholinyl)ethyl]-](/img/structure/B1651694.png)

![4-[(6-Methoxy-2-methylquinolin-1-ium-4-yl)amino]benzoic acid;chloride](/img/structure/B1651697.png)
![1-[2-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone](/img/structure/B1651699.png)

![4-[(2-Butyl-1H-benzimidazol-1-yl)methyl]benzoic acid](/img/structure/B1651704.png)



![(1-Imidazo[1,2-a]pyrimidin-2-ylpropyl)amine](/img/structure/B1651709.png)
